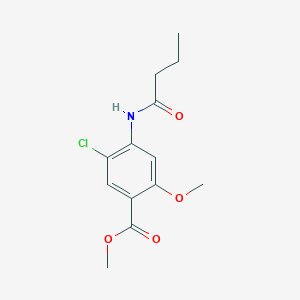![molecular formula C19H21NO4 B5548945 4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)
4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid often involves complex reactions that include the formation of N-substituted piperidine derivatives through various chemical processes, including reactions with nitrogenous bases under specific conditions (Picard et al., 2000; Ivanova et al., 2019).
Molecular Structure Analysis
Studies on the molecular structure of related compounds have revealed the significance of the stereochemistry of nitrogen heterocycles, such as those in 2,5-dimethyl-4-piperidone and its derivatives. These investigations provide valuable insights into the equilibrium between different isomers and the impact of molecular structure on the properties and reactivity of these compounds (Litvinenko et al., 1989).
Chemical Reactions and Properties
Chemical reactions involving related compounds, such as the cyclization of O-benzoyl-β-piperidinopropionamidoximes to form specific oxadiazoles, demonstrate the reactivity and potential applications of these molecules in synthetic chemistry (Kayukova et al., 2002). These reactions are crucial for understanding the chemical behavior and synthesis pathways of similar compounds.
Physical Properties Analysis
The physical properties of compounds structurally related to this compound can be inferred from studies on similar molecules. For example, research on the crystal structure and DFT study of compounds containing furan rings provides insights into their conformation, crystalline structure, and physicochemical properties, which are essential for understanding the physical characteristics of our compound of interest (Gong et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of compounds like this compound can be assessed by examining the synthesis and reactivity of related compounds. For instance, studies on the synthesis and anti-acetylcholinesterase activity of piperidine derivatives provide insight into the functional groups' influence on the chemical behavior and potential applications of these compounds (Sugimoto et al., 1990).
Scientific Research Applications
Pharmacological Research Applications
Metabolism and Drug Development : The study of Lu AA21004, a novel antidepressant, involved understanding its metabolic pathways, including the formation of a benzoic acid derivative, emphasizing the role of cytochrome P450 enzymes in drug metabolism. This research underlines the importance of such compounds in developing new therapeutic agents (Hvenegaard et al., 2012).
Herbicidal Activity : Aryl-formyl piperidinone derivatives, incorporating fragments from natural products, have been designed and synthesized for their herbicidal activity, targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This indicates the potential of such compounds in agricultural applications (Fu et al., 2021).
Organic Synthesis and Chemical Reactions
Novel Synthesis Methods : Research into the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid explores new synthetic routes and potential applications in creating compounds with pharmacophoric fragments, highlighting the versatility of these chemical structures in synthesizing novel organic compounds (Ivanova et al., 2019).
Antimicrobial Activity : The antimicrobial activity of Piper gaudichaudianum Kuntze and its synergism with different antibiotics have been studied, with a focus on prenylated derivatives of benzoic acid, demonstrating the potential of these compounds in developing new antimicrobial agents (Puhl et al., 2011).
properties
IUPAC Name |
4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-10-17(13(2)24-12)18(21)20-9-3-4-16(11-20)14-5-7-15(8-6-14)19(22)23/h5-8,10,16H,3-4,9,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXDQPYUFCZHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)
![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)
![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)
![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)
![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)
![6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)
![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)
![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)
![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)
![5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)
